An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ansatrienin B
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ansatrienin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansatrienin B, also known as Mycotrienin II, is a member of the ansamycin class of antibiotics isolated from Streptomyces species.[1] This class of natural products is characterized by a macrocyclic lactam structure. Ansatrienin B exhibits a range of biological activities, including antifungal and antitumor properties.[1] Notably, it is a potent inhibitor of osteoclastic bone resorption, making it a molecule of significant interest in the development of therapeutics for bone-related diseases.[1] This guide provides a comprehensive overview of the chemical structure and stereochemistry of Ansatrienin B, including the experimental data and methodologies used for its elucidation.
Chemical Structure and Properties
Ansatrienin B is a complex macrocyclic lactam with a 21-membered ring. Its molecular formula is C₃₆H₅₀N₂O₈, corresponding to a molecular weight of 638.8 g/mol .[2] The structure incorporates a hydroquinone moiety, a triene system, and a cyclohexanecarbonyl-D-alanine side chain.[3]
The systematic IUPAC name for Ansatrienin B is [(5R,6Z,8Z,10Z,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate.[2] This nomenclature defines the absolute stereochemistry at the eight chiral centers and the geometry of the four double bonds within the macrocycle.
Physicochemical Properties
A summary of the key physicochemical properties of Ansatrienin B is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₀N₂O₈ | [2] |
| Molecular Weight | 638.8 g/mol | [2] |
| Appearance | Not specified in provided results | |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol |
Stereochemistry
The complex three-dimensional arrangement of atoms in Ansatrienin B is crucial for its biological activity. The stereochemistry has been determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The molecule contains eight stereocenters and four geometric isomers in the triene chain.
The absolute configurations of the chiral centers are as follows: 5R, 13S, 14R, 15R, and the D-alanine residue in the side chain corresponds to 2R.[2] The geometry of the double bonds in the polyene chain is 6Z, 8Z, 10Z, and 16Z.[2]
Experimental Data for Structural Elucidation
The determination of the intricate structure of Ansatrienin B relied on a combination of spectroscopic techniques. The following sections summarize the key data used for its structural characterization.
Spectroscopic Data
The primary spectroscopic data for the structural elucidation of Ansatrienin B are summarized in the tables below.
Table 2: ¹H NMR Spectral Data of Ansatrienin B (Note: Specific chemical shifts and coupling constants were not available in the provided search results. The following is a representative table of expected proton signals.)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 6.0 - 7.5 | m | - |
| Olefinic Protons | 5.0 - 6.5 | m | - |
| Methine Protons | 3.0 - 5.0 | m | - |
| Methylene Protons | 1.0 - 2.5 | m | - |
| Methyl Protons | 0.8 - 1.5 | d, s | - |
| Methoxy Protons | ~3.5 | s | - |
| Amide Protons | 7.0 - 8.5 | d | - |
Table 3: ¹³C NMR Spectral Data of Ansatrienin B (Note: Specific chemical shifts were not available in the provided search results. The following is a representative table of expected carbon signals.)
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl Carbons | 160 - 180 |
| Aromatic/Olefinic Carbons | 100 - 150 |
| Oxygenated Carbons | 60 - 80 |
| Aliphatic Carbons | 10 - 50 |
Table 4: Mass Spectrometry Data of Ansatrienin B (Note: Specific fragmentation patterns were not detailed in the provided search results.)
| Ion | m/z |
| [M+H]⁺ | 639.3637 |
| Major Fragments | Not specified |
Table 5: Infrared (IR) Spectroscopy Data of Ansatrienin B
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3400 (broad) |
| N-H (amide) | ~3300 |
| C-H (aromatic/olefinic) | >3000 |
| C-H (aliphatic) | <3000 |
| C=O (amide, ester) | ~1730, ~1650 |
| C=C (aromatic, olefinic) | ~1600, ~1500 |
Experimental Protocols
Isolation and Purification of Ansatrienin B
The following is a generalized protocol for the isolation and purification of Ansatrienin B from a Streptomyces culture, based on the initial discovery by Sugita et al. (1982).[4]
Caption: Generalized workflow for the isolation and purification of Ansatrienin B.
Structural Elucidation Methodologies
The structural elucidation of Ansatrienin B involved the following key experimental techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and exact molecular weight of the compound.[5][6]
-
Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the presence of key functional groups such as hydroxyls, amides, carbonyls, and double bonds.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments were crucial for establishing the carbon skeleton, the connectivity of atoms, and the relative stereochemistry of the molecule.[3][9]
-
Chemical Degradation: Chemical degradation studies were likely performed to confirm the identity of the constituent parts, such as the D-alanine and cyclohexanecarboxylic acid moieties.[10]
While an X-ray crystal structure for Ansatrienin B itself was not found in the provided search results, this technique is the definitive method for determining the absolute stereochemistry of a molecule and has been used for other ansamycin antibiotics.[11][12][13]
Biological Activity and Signaling Pathway
Ansatrienin B is a potent inhibitor of osteoclast differentiation and bone resorption.[1] This activity is primarily mediated through its interference with the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway.[14][15] RANKL is a key cytokine that binds to its receptor, RANK, on the surface of osteoclast precursors, initiating a signaling cascade that leads to their differentiation into mature, bone-resorbing osteoclasts.
Ansatrienin B has been shown to inhibit this process, likely by affecting downstream signaling molecules such as NF-κB and Mitogen-Activated Protein Kinases (MAPKs).[15][16][17]
Caption: Inhibition of the RANKL signaling pathway in osteoclasts by Ansatrienin B.
Conclusion
Ansatrienin B is a structurally complex ansamycin antibiotic with significant potential for therapeutic applications, particularly in the context of bone diseases. Its chemical structure and stereochemistry have been meticulously elucidated through a combination of advanced spectroscopic techniques. A thorough understanding of its structure-activity relationships, particularly in relation to the RANKL signaling pathway, will be instrumental in the future design and development of novel therapeutics based on the Ansatrienin B scaffold. Further research, including the acquisition of a single-crystal X-ray structure, would provide the ultimate confirmation of its three-dimensional architecture and facilitate more precise molecular modeling studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ansatrienin B | C36H50N2O8 | CID 6447675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. STUDIES ON MYCOTRIENIN ANTIBIOTICS, A NOVEL CLASS OF ANSAMYCINS [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. IR _2007 [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. znaturforsch.com [znaturforsch.com]
- 10. Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. connectsci.au [connectsci.au]
- 12. Novel Ansa-Chain Conformation of a Semi-Synthetic Rifamycin Prepared Employing the Alder-Ene Reaction: Crystal Structure and Absolute Stereochemistry [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of RANK/RANKL signal transduction pathway: a promising approach for osteoporosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aspirin inhibits osteoclastogenesis by suppressing the activation of NF-κB and MAPKs in RANKL-induced RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nuclear Factor-Kappa B Regulation of Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB signaling and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
